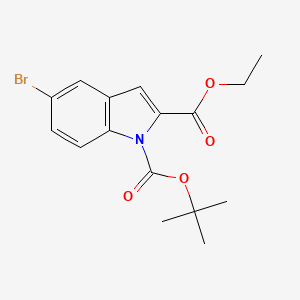
1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of indole derivatives is a topic of interest in several papers. For instance, a novel synthesis route for pyrazole derivatives is described, which could potentially be adapted for the synthesis of related indole compounds . Another paper discusses the synthesis of a tert-butyl indoline derivative from 5-bromoindole, which is a similar starting material that could be used for synthesizing the compound . Additionally, the synthesis of various tert-butyl- and bromo-functionalized indole derivatives is achieved through condensation reactions, which might offer insights into the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. For example, the molecular structure of a tert-butyl indoline derivative is confirmed by NMR and mass spectrometry, and its crystal structure is determined by X-ray diffraction . Similarly, the structure of a tert-butyl indole derivative is analyzed using X-ray crystallography, revealing a planar indole ring system and the orientation of the tert-butyl carboxylate group .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of "1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate." However, they do discuss the reactivity of similar indole derivatives. For instance, the formation of Schiff base compounds from an indole derivative is described, which involves the coupling of the indole with aromatic aldehydes . This type of reaction could potentially be relevant to the chemical reactivity of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are explored through various analytical techniques. Density functional theory (DFT) is used to study the molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the physicochemical properties of these compounds . The crystal packing and hydrogen bonding interactions are also analyzed, providing insights into the stability and intermolecular interactions of these molecules .
Scientific Research Applications
Synthesis and Chemical Properties
1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate is a chemical compound involved in various synthetic pathways, contributing to the creation of complex molecules. A notable application includes its role in the facile synthesis of deaza-analogues of bisindole marine alkaloid topsentin, where derivatives were prepared in excellent yields by one-pot reactions. However, these derivatives, despite their complex synthesis, showed no significant anticancer activity against a broad panel of human tumor cell lines, with only one compound displaying moderate activity against specific cancer sub-panels (Carbone et al., 2013).
Future Directions
The future directions of research involving 1-(tert-Butyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate could potentially involve its use as a building block in the synthesis of various biologically active molecules. For instance, it has been used in the search for novel non-nucleoside reverse transcriptase inhibitors, which are important in the treatment of HIV .
properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl 5-bromoindole-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO4/c1-5-21-14(19)13-9-10-8-11(17)6-7-12(10)18(13)15(20)22-16(2,3)4/h6-9H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZSGQVIHWDDCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001169754 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937602-51-2 |
Source


|
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=937602-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 2-ethyl 5-bromo-1H-indole-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001169754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



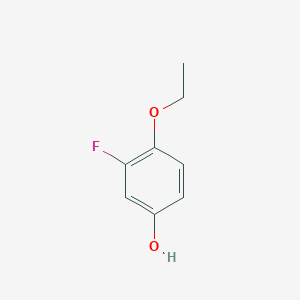
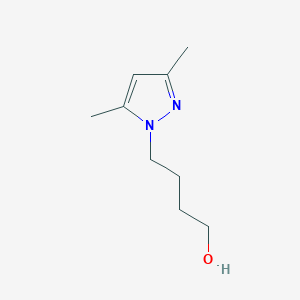

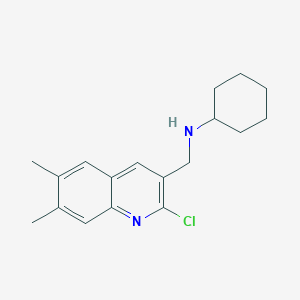
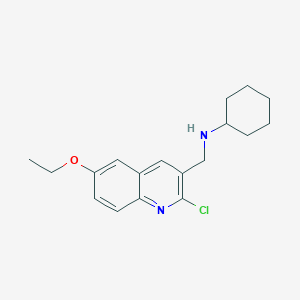
![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)


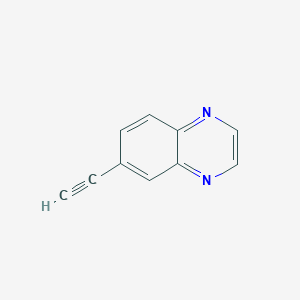
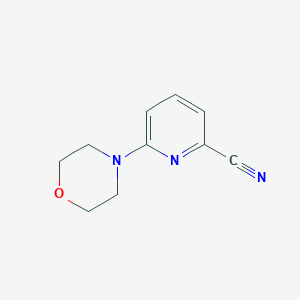
![N-[3-(2-Furyl)benzyl]-N-methylamine](/img/structure/B1342225.png)
![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)